![molecular formula C17H24O5 B591291 4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl acetate CAS No. 681457-46-5](/img/structure/B591291.png)
4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl acetate
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Overview
Description
4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl acetate is a useful research compound. Its molecular formula is C17H24O5 and its molecular weight is 308.374. The purity is usually 95%.
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Scientific Research Applications
Inhibition of VEGF-Mediated Activation of Src and FAK
1-O-Acetylbritannilactone has been found to inhibit VEGF-mediated activation of Src and FAK . This suggests that it could potentially be used in the treatment of diseases where VEGF-mediated pathways play a crucial role, such as in certain types of cancer.
Inhibition of LPS-Induced PGE2 Production and COX-2 Expression
The compound has been shown to inhibit LPS-induced PGE2 production and COX-2 expression . This indicates that it could have potential applications in the treatment of inflammatory conditions where these pathways are involved.
Inhibition of NF-κB Activation and Translocation
1-O-Acetylbritannilactone inhibits NF-κB activation and translocation . This suggests that it could be used in the treatment of diseases where the NF-κB pathway plays a significant role, such as in inflammation and cancer.
Role as a Metabolite
The compound has been identified as a metabolite , suggesting that it could be involved in various biological processes and could potentially be used in studies investigating these processes.
Role as an EC 1.14.13.39 (Nitric Oxide Synthase) Inhibitor
1-O-Acetylbritannilactone has been found to inhibit nitric oxide synthase (EC 1.14.13.39) . This suggests that it could have potential applications in the treatment of conditions where nitric oxide synthase plays a role, such as in certain neurological disorders and in inflammation.
Natural Product Found in Inula Britannica var Chinensis and Inula Japonica
1-O-Acetylbritannilactone is a natural product found in Inula britannica var chinensis and Inula japonica . This suggests that it could have potential applications in traditional medicine and could be used in studies investigating the medicinal properties of these plants.
Mechanism of Action
- Role : By inhibiting eNOS, it modulates nitric oxide (NO) production, which plays a crucial role in vascular homeostasis, inflammation, and angiogenesis .
- This inhibition affects downstream signaling pathways, including the VEGF-Src-FAK pathway . By disrupting this pathway, it impacts angiogenesis and cancer cell growth .
- VEGF-Src-FAK Pathway : Vascular endothelial growth factor (VEGF) activates Src kinase, which, in turn, phosphorylates focal adhesion kinase (FAK). 1-O-Acetyl britannilactone interferes with this cascade, suppressing angiogenesis and cancer cell proliferation .
Target of Action
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-9(6-5-7-21-12(4)18)14-10(2)8-13-15(16(14)19)11(3)17(20)22-13/h9,13,15-16,19H,3,5-8H2,1-2,4H3/t9?,13-,15-,16+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUFZFLZBUSEHN-MCJOIMHTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2C(C1)OC(=O)C2=C)O)C(C)CCCOC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H]([C@H]2[C@@H](C1)OC(=O)C2=C)O)C(C)CCCOC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl acetate |
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